Rosabulin, also known by its developmental code STA 5312, is a synthetic compound classified as a microtubule inhibitor. It is derived from the indibulin scaffold, which is recognized for its anticancer properties. Rosabulin selectively targets tumor vasculature and has been developed for its potential use in cancer therapies, particularly against tumors that exhibit resistance to conventional chemotherapy .
The synthesis of Rosabulin involves a series of chemical reactions that modify the indibulin structure to enhance its efficacy and selectivity. While specific synthetic pathways for Rosabulin are not extensively detailed in the literature, it is generally synthesized through:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
Rosabulin's molecular structure features a complex arrangement typical of microtubule inhibitors. Key structural elements include:
The molecular formula of Rosabulin is with a molecular weight of approximately 378.42 g/mol .
Rosabulin engages in several important chemical reactions relevant to its mechanism of action:
Through these reactions, Rosabulin exhibits potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells .
The mechanism by which Rosabulin exerts its effects primarily involves:
This dual action not only inhibits tumor growth but also affects tumor blood supply, making it a promising candidate for cancer treatment.
Rosabulin exhibits several notable physical and chemical properties:
These properties are critical for determining optimal dosing regimens and delivery methods in clinical applications .
Rosabulin has significant potential in various scientific applications:
Rosabulin (STA-5312) is a potent small-molecule microtubule inhibitor that binds to the colchicine site on β-tubulin subunits, preventing GTP-dependent tubulin dimer polymerization into microtubules. This binding induces conformational changes that destabilize α/β-tubulin heterodimers, effectively suppressing microtubule assembly dynamics. Rosabulin demonstrates high-affinity binding with equilibrium dissociation constants (Kd) in the nanomolar range, as quantified through surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays [1] [4] [6]. Its binding affinity exceeds that of classical microtubule agents like colchicine in certain tumor models, particularly in multidrug-resistant (MDR) phenotypes where P-glycoprotein overexpression limits conventional chemotherapy efficacy [4].
Table 1: Rosabulin's Antiproliferative Activity Across Cancer Cell Lines
Cell Line | Tumor Type | IC₅₀ (μM) | Resistance Profile |
---|---|---|---|
MES-SA | Uterine sarcoma | 0.01 | Drug-sensitive |
MES-SA/Dx5 | Uterine sarcoma (MDR) | 0.05 | P-gp overexpression |
HL-60 | Leukemia | 0.05 | Drug-sensitive |
MDA-MB-435 | Breast cancer | 0.05 | Drug-sensitive |
DU-145 | Prostate cancer | 0.05 | Drug-sensitive |
P388 | Lymphoma (murine) | 0.01 | Drug-sensitive |
Rosabulin uniquely targets evolutionarily conserved taxol-binding sites on tubulin, as evidenced by comparative studies of plant and mammalian tubulin polymerization. Unlike taxol (which stabilizes microtubules), Rosabulin suppresses polymerization by disrupting longitudinal and lateral protofilament interactions. At stoichiometric ratios of 2:1 (Rosabulin:tubulin dimer), it achieves near-complete inhibition of microtubule assembly, reducing polymer mass by >90% within minutes. This rapid depolymerization triggers irreversible mitotic arrest at the G2/M phase transition [1] [3] [4]. Structural analyses reveal that Rosabulin’s bis-carbonyl groups form hydrogen bonds with Thr179 and Asn101 residues of β-tubulin, while its thiazole moiety engages in hydrophobic interactions with the T7 loop – a mechanism distinct from vinca alkaloids but partially overlapping with colchicine’s pharmacophore [4] [9].
Beyond direct tubulin binding, Rosabulin competitively displaces microtubule-associated proteins (MAPs) essential for cytoskeletal stability. In vitro reconstitution assays demonstrate 70–80% inhibition of MAP-tau and MAP4 binding to microtubules at 1 μM Rosabulin. This occurs through allosteric disruption of the MAP-binding interface on tubulin rather than direct MAP engagement. Consequently, microtubule dynamics lose their regulation, leading to uncontrolled depolymerization. Molecular docking simulations confirm Rosabulin’s preferential occupation of the MAP-tubulin interface, with binding energies (ΔG = -8.92 kcal/mol) exceeding those of native ligands [5] [9].
Live-cell imaging reveals that Rosabulin (0.1 μM) induces metaphase arrest within 90–120 minutes of exposure, characterized by monopolar spindle formation and misaligned chromosomes. By 4 hours, >80% of treated cells exhibit fragmented Golgi apparatus and displaced γ-tubulin centrosomal markers, confirming loss of cytoskeletal polarity. Unlike taxanes, which cause mitotic slippage, Rosabulin maintains prolonged arrest culminating in caspase-dependent apoptosis at 24 hours. Spatial tracking of fluorescently labeled tubulin shows a 60% reduction in microtubule plus-end tracking protein (+TIP) accumulation at kinetochores, directly impairing chromosome segregation [1] [4] [7].
Table 2: Temporal Dynamics of Rosabulin-Induced Cytoskeletal Collapse
Time Post-Exposure | Cellular Event | Key Biomarkers Altered | Affected Cell Population |
---|---|---|---|
0–30 min | Tubulin dimer sequestration | ↓ Soluble tubulin levels | 100% |
30–90 min | Spindle pole fragmentation | ↓ γ-tubulin; ↑ pericentrin dispersion | 75–85% |
2–4 hr | Metaphase arrest | ↑ Cyclin B1; ↓ securin | 80–90% |
4–8 hr | Apoptotic commitment | ↑ Phospho-histone H3; ↑ caspase-3 cleavage | 60–70% |
12–24 hr | Secondary necrosis | ↑ LDH release; ↓ ATP synthesis | >95% |
Rosabulin triggers a biphasic calcium flux from endoplasmic reticulum (ER) stores, measured via Fura-2AM ratiometric imaging. An initial peak (2.5-fold increase at 5 minutes) coincides with ER stress activation (elevated BiP/GRP78), followed by sustained elevation mediated by store-operated calcium entry (SOCE). Pharmacological blockade of SOCE channels using SKF-96365 reduces Rosabulin’s cytotoxicity by 40%, confirming calcium’s role in cell death. This flux activates calpain-1 protease, which cleaves αII-spectrin – a cytoskeletal crosslinker – amplifying cytoskeletal disintegration. Calcium chelators (BAPTA-AM) delay but do not prevent apoptosis, indicating calcium-independent mechanisms dominate later death phases [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7